Increased Lipophilicity (LogP) Relative to Non-Fluorinated Analog
The 3-fluoro-2-(trifluoromethyl) substitution elevates the partition coefficient (LogP) relative to the non-fluorinated analog 2-(trifluoromethyl)phenylacetic acid (CAS 3038-48-0). The target compound exhibits a LogP of 2.47 [1], whereas the comparator lacking the 3-fluoro group has a lower LogP of 2.4 (XLogP3) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.47 |
| Comparator Or Baseline | 2-(Trifluoromethyl)phenylacetic acid: 2.4 (XLogP3) |
| Quantified Difference | Δ = +0.07 |
| Conditions | Predicted LogP values; experimental conditions not reported |
Why This Matters
This quantifiable increase in lipophilicity may enhance membrane permeability and influence in vivo distribution, a critical consideration for medicinal chemistry optimization.
- [1] ChemSrc. CAS No. 897940-14-6. https://m.chemsrc.com/en/baike/834826.html View Source
- [2] PubChem. 2-(Trifluoromethyl)phenylacetic acid. https://pubchem.ncbi.nlm.nih.gov/compound/3038-48-0 View Source
